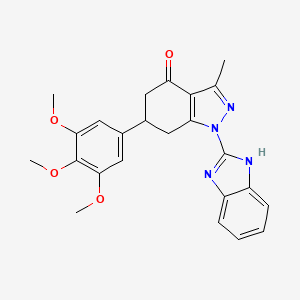
1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
The synthesis of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one typically involves the condensation of ortho-phenylenediamine with benzaldehyde derivatives under mild conditions. Sodium metabisulphite is often used as an oxidation agent in a mixture of solvents . The reaction conditions are optimized to achieve high yield and efficiency. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The presence of electron-donating groups such as methoxy groups can influence the oxidation process.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo substitution reactions, particularly at the nitrogen atoms. Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and various solvents.
Scientific Research Applications
1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s potential anticancer properties make it a subject of interest in biological research.
Medicine: Due to its therapeutic properties, it is being studied for its potential use in developing new drugs.
Mechanism of Action
The mechanism of action of 1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one involves its interaction with specific molecular targets and pathways. The benzimidazole ring is known to interact with nucleotides in the human body, influencing various biological reactions . The presence of methoxy groups can enhance the compound’s bioactivity by increasing its ability to interact with biological targets.
Comparison with Similar Compounds
Similar compounds include other benzimidazole derivatives such as:
- Osimertinib
- Navelbine
- Alectinib
- Nocodazole
- Abermaciclib
- Vinblastine These compounds share a similar benzimidazole core structure but differ in their functional groups, which influence their bioactivity and therapeutic applications . The unique combination of the benzimidazole ring with the trimethoxyphenyl group in 1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-1,5,6,7-tetrahydro-4H-indazol-4-one sets it apart from other compounds in terms of its potential applications and bioactivity .
Properties
Molecular Formula |
C24H24N4O4 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-methyl-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro-5H-indazol-4-one |
InChI |
InChI=1S/C24H24N4O4/c1-13-22-18(28(27-13)24-25-16-7-5-6-8-17(16)26-24)9-14(10-19(22)29)15-11-20(30-2)23(32-4)21(12-15)31-3/h5-8,11-12,14H,9-10H2,1-4H3,(H,25,26) |
InChI Key |
ZAKFFLXCRUDRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=O)CC(C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 7-(2-methylpropyl)-2-oxo-6-[2-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11463485.png)
![5-(4-Methoxyphenyl)-1,3-dimethylpyrido[4,3-d]pyrimidine-2,4-dione](/img/structure/B11463491.png)
![7-[4-methoxy-3-(propan-2-yloxy)phenyl]-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11463493.png)
![2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(5-methyl-1,2-oxazol-3-yl)-2-phenylacetamide](/img/structure/B11463496.png)
![4,5-dimethoxy-N,N-bis[(5-methylfuran-2-yl)methyl]-2-nitrobenzamide](/img/structure/B11463499.png)
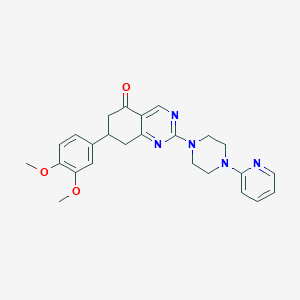
![2-{[5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-methoxyphenyl)ethanone](/img/structure/B11463511.png)
![7-(2-methyl-1-benzothiophen-3-yl)-2-(phenylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11463515.png)
![(1S)-1-{5-[(3,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}ethanamine](/img/structure/B11463518.png)
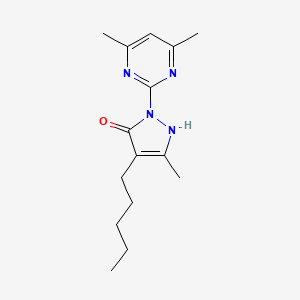
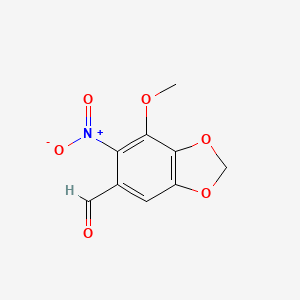
![2-{[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-3-nitropyridine](/img/structure/B11463536.png)
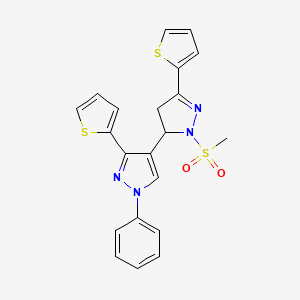
![4-(1,3-benzodioxol-5-yl)-7-(tert-butyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11463545.png)
